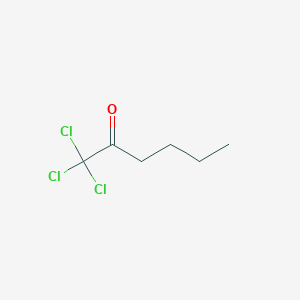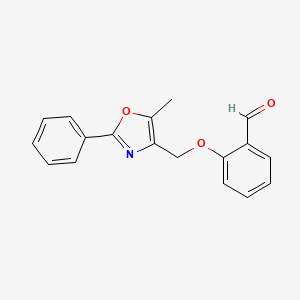
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole derivatives is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Applications De Recherche Scientifique
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid
- 2-(5-Methyl-2-phenyl-4-oxazolylmethoxy)-5-nitropyridine
- 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one
Uniqueness
2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both an oxazole ring and a benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H15NO3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H15NO3/c1-13-16(12-21-17-10-6-5-9-15(17)11-20)19-18(22-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Clé InChI |
LQFLULYGHMMNIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


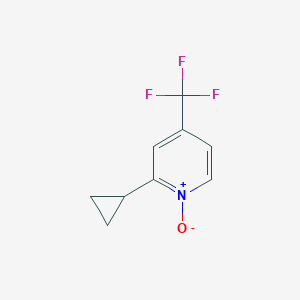
![6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8435794.png)
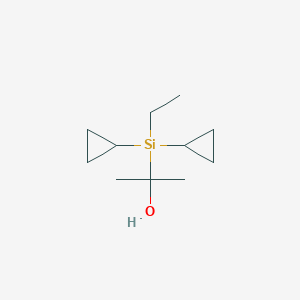
![[(3-Methyl-pyridine-2-sulfonyl)-p-tolyl-amino]-acetic acid](/img/structure/B8435804.png)

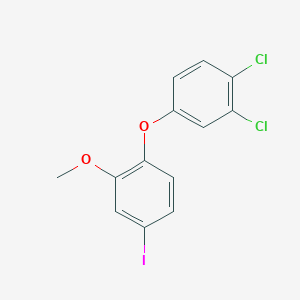
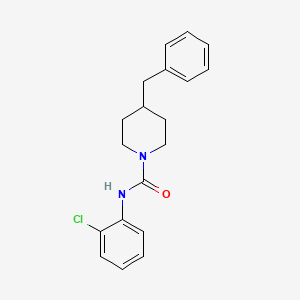
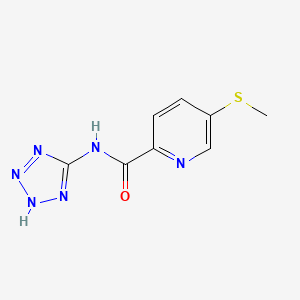

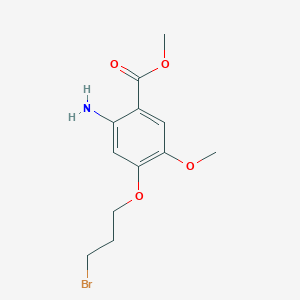
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B8435873.png)
![3-[4-(Methylsulfonyl)phenoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol](/img/structure/B8435881.png)

